amine hydrochloride CAS No. 1432681-78-1](/img/structure/B1377447.png)

[1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl](methyl)amine hydrochloride

Vue d'ensemble

Description

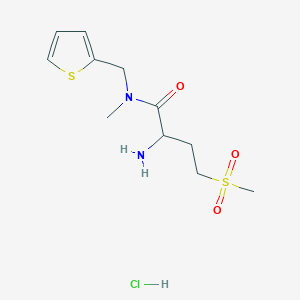

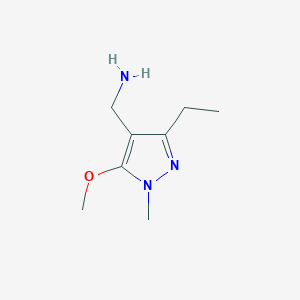

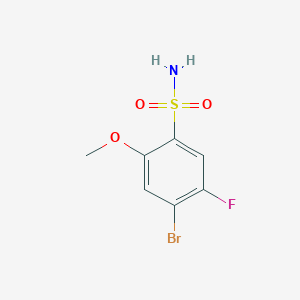

“1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropylamine hydrochloride” is a compound with the molecular formula C14H19BrClNO . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .

Molecular Structure Analysis

The molecular structure of “1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropylamine hydrochloride” includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Chemical Reactions Analysis

Benzofuran derivatives, such as the one , can undergo various chemical reactions. For instance, the 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Applications De Recherche Scientifique

Natural Source and Bioactivity

Benzofuran compounds, including the one , are ubiquitous in nature and exhibit strong biological activities. They have been identified in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These compounds are known for their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, making them potential natural drug lead compounds .

Anticancer Potential

Substituted benzofurans have shown dramatic anticancer activities. For instance, certain benzofuran derivatives have been found to inhibit cell growth in various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . This highlights the potential of benzofuran derivatives as therapeutic agents in cancer treatment.

Synthesis of Complex Benzofuran Derivatives

Recent advancements in synthetic chemistry have led to novel methods for constructing benzofuran rings. These methods include unique free radical cyclization cascades and proton quantum tunneling, which allow for the synthesis of complex benzofuran compounds with high yield and fewer side reactions .

Antiproliferative Activity

Benzofuran derivatives have been evaluated for their antiproliferative activity against human ovarian cancer cell lines. Microwave-assisted synthesis has been used to obtain a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds, which showed promising results against the A2780 cell line .

Structure-Activity Relationship (SAR)

The SAR of benzofuran derivatives is crucial for understanding their potential as anticancer agents. Evaluating the chemical structure of these compounds guides medicinal chemists in designing new drugs for cancer therapy with enhanced efficacy for in vivo/in vitro applications .

Natural Product Synthesis

The benzofuran ring is a core structural unit in many biologically active natural medicines and synthetic chemical raw materials. Research on natural products containing benzofuran has increased, with new compounds being studied for their possible biological activities .

Orientations Futures

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Therefore, the future research directions could involve further exploration of the biological activities of “1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropylamine hydrochloride” and its potential applications in medicine.

Mécanisme D'action

Target of Action

Similar compounds have been shown to bind strongly and with high selectivity to the serotonin receptor 5-ht2a .

Mode of Action

It is likely that the compound interacts with its target receptor, possibly the serotonin receptor 5-ht2a, leading to changes in the receptor’s activity .

Biochemical Pathways

Given its potential interaction with the serotonin receptor 5-ht2a, it may influence serotonin signaling pathways .

Result of Action

Based on its potential interaction with the serotonin receptor 5-ht2a, it may influence cellular processes regulated by serotonin signaling .

Propriétés

IUPAC Name |

1-(5-bromo-7-methyl-1-benzofuran-2-yl)-N,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO.ClH/c1-8(2)13(16-4)12-7-10-6-11(15)5-9(3)14(10)17-12;/h5-8,13,16H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQSPKCCAPLUJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=C2)C(C(C)C)NC)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl](methyl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

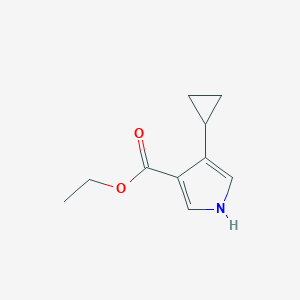

![3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B1377364.png)

![ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1377367.png)

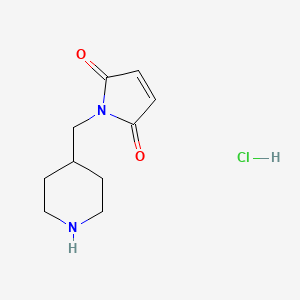

![N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride](/img/structure/B1377384.png)

![Octahydropyrano[4,3-b]morpholine hydrochloride](/img/structure/B1377385.png)